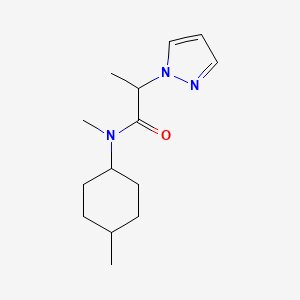
3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride, also known as MBIA, is a chemical compound that has been widely used in scientific research due to its unique properties. MBIA has been found to have potential applications in various fields such as medicine, biology, and chemistry.
作用机制
The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride has been found to inhibit the activity of certain kinases, which play a role in cell signaling and growth. In addition, 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride has been found to inhibit the activity of certain proteins involved in the formation of amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride has also been found to reduce the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease. In addition, 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
实验室实验的优点和局限性
3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride has several advantages for lab experiments, including its high purity and stability. 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride is also readily available and relatively inexpensive. However, there are also limitations to the use of 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride in lab experiments. 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride has been found to have potential toxicity, which must be taken into account when working with this compound.
未来方向
There are several future directions for the study of 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride. One area of research is the development of new cancer therapies based on the anticancer properties of 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride. Another area of research is the study of 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride's potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride and its potential applications in other scientific research fields.
合成方法
The synthesis of 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride involves the reaction of 2-aminobenzimidazole with 4-methylbenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride. This synthesis method has been found to be efficient and yields high purity 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride.
科学研究应用
3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride has been extensively studied for its potential applications in various scientific research fields. In medicine, 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride has been found to have anticancer properties and has been used in the development of new cancer therapies. In addition, 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride has been used in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride has also been used in the study of enzyme kinetics and protein-protein interactions.
属性
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.2ClH/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10;;/h2-9H,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILOXBOVFRWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)




![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)



![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)

![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)